

Comparative analysis of adsorption between Acid Brown 75 and other dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B3430144*

[Get Quote](#)

Comparative Adsorption Analysis: Acid Brown 75 Versus Other Dyes

A comparative analysis of the adsorption behavior of Acid Brown 75 (AB 75) and Direct Yellow 162 (DY 162) onto unmodified and surfactant-modified granules derived from coal fly ash reveals significant differences in their uptake capacities. The modification of the adsorbent with a cationic surfactant, Hexadecyltrimethylammonium Bromide (HDTMA-Br), drastically enhances the adsorption of both anionic dyes, with the modified granules (Mo-G) showing substantially higher adsorption capacities compared to the unmodified granules (Un-G).^[1]

The adsorption process for both AB 75 and DY 162 on the modified fly ash granules was found to be an endothermic process.^[1] The equilibrium data for the adsorption of both dyes were well-described by the Langmuir isotherm model, suggesting a monolayer adsorption process on a homogeneous surface.^[1]

Quantitative Adsorption Data

The following table summarizes the maximum adsorption capacities (q_{max}) of Acid Brown 75 and Direct Yellow 162 on both unmodified and surfactant-modified fly ash granules. The data clearly indicates the superior performance of the modified adsorbent.

Dye	Adsorbent	Maximum Adsorption Capacity (mg/g)
Acid Brown 75	Unmodified Granule (Un-G)	Small
Acid Brown 75	Surfactant Modified Granule (Mo-G)	Significantly Increased
Direct Yellow 162	Unmodified Granule (Un-G)	Small
Direct Yellow 162	Surfactant Modified Granule (Mo-G)	Significantly Increased

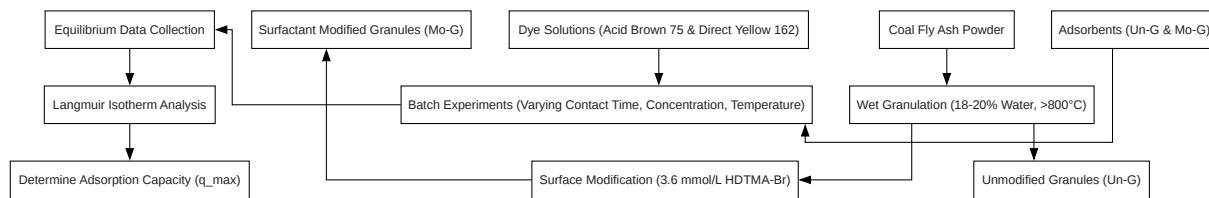
Note: The source study qualitatively describes the adsorption on Un-G as "small" and on Mo-G as "significantly increased" without providing specific numerical values in the abstract.^[1] A separate study focusing solely on Acid Brown 75 reported a maximum experimental bed capacity of 55.3 mg/g using surface-modified fly ash granules in a fixed-bed column.^{[2][3]}

Experimental Protocols

The methodologies employed in the comparative adsorption study of Acid Brown 75 and Direct Yellow 162 are detailed below.^[1]

Adsorbent Preparation

- Granulation: Coal fly ash powder was agglomerated into porous granules through wet granulation. The optimal formation of pellets occurred with a water content of 18-20% followed by heating at over 800 °C.
- Surface Modification: The prepared fly ash granules were then modified with the cationic surfactant Hexadecyltrimethylammonium Bromide (HDTMA-Br) at an optimal concentration of 3.6 mmol/L to produce the Surfactant Modified Granules (Mo-G).


Batch Adsorption Experiments

Batch adsorption studies were conducted to determine the adsorption capacities of the unmodified (Un-G) and modified (Mo-G) granules for both Acid Brown 75 and Direct Yellow 162. The experiments were performed by varying the contact time and the initial concentration of the dye solutions to investigate the effect of these parameters on adsorption. The influence

of temperature was also studied to determine the thermodynamic nature of the adsorption process.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process, from the preparation of the adsorbent to the analysis of the adsorption data.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comparative adsorption study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Investigations on the Fixed-Bed Column Performance of Acid Brown 75 Adsorption by Surface Modified Fly Ash Granules | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Comparative analysis of adsorption between Acid Brown 75 and other dyes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430144#comparative-analysis-of-adsorption-between-acid-brown-75-and-other-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com